KCa1.1 channel activator-2

Ion Channel Pharmacology Vascular Biology Selectivity Profiling

Common KCa1.1 activators like quercetin or compound 1E introduce confounding CaV1.2 interactions. This synthetic lipoyl-quercetin analogue (compound 3F) offers clean vascular BK channel selectivity. - Zero CaV1.2 block or stimulation (vs. quercetin & compound 1E) - Ideal for patch-clamp & vascular tension recordings - Potent myorelaxant activity validated ex vivo

Molecular Formula C23H22O8S2
Molecular Weight 490.5 g/mol
Cat. No. B12408425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKCa1.1 channel activator-2
Molecular FormulaC23H22O8S2
Molecular Weight490.5 g/mol
Structural Identifiers
SMILESC1CSSC1CCCCC(=O)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC(=C(C=C4)O)O)O
InChIInChI=1S/C23H22O8S2/c24-15-6-5-12(9-16(15)25)23-22(29)21(28)20-17(26)10-13(11-18(20)31-23)30-19(27)4-2-1-3-14-7-8-32-33-14/h5-6,9-11,14,24-26,29H,1-4,7-8H2
InChIKeyGJPUSUSFFBFZGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





KCa1.1 Channel Activator-2 (Compound 3F) Overview


KCa1.1 channel activator-2, also designated as compound 3F, is a hybrid derivative of the flavonoid quercetin that functions as a selective stimulator of the vascular large-conductance calcium-activated potassium (KCa1.1/BK) channel [1]. It is a synthetic lipoyl-ester analogue of quercetin that was rationally designed to enhance selectivity for KCa1.1 channels while minimizing off-target interactions [1]. This compound is utilized as a research tool to investigate KCa1.1 channel pharmacology in vascular smooth muscle and is noted for its significant myorelaxant activity [1].

KCa1.1 Activator Selectivity and Efficacy


Not all KCa1.1 channel activators are functionally interchangeable. Many in-class compounds, including the parent flavonoid quercetin and other quercetin derivatives such as compound 1E (KCa1.1 channel activator-1), exhibit divergent selectivity profiles and differential efficacy that directly impact experimental outcomes [1]. For instance, quercetin itself counteracts its own vasorelaxant activity by also stimulating CaV1.2 channels, while compound 1E possesses significant CaV1.2 channel blocking activity [1]. These ancillary pharmacological actions introduce confounding variables in functional assays, rendering generic substitution unsuitable for researchers requiring a clean KCa1.1 activation phenotype. The evidence detailed below quantifies the specific points of differentiation that justify the selection of KCa1.1 channel activator-2 over its closest structural and functional analogs.

KCa1.1 Channel Activator-2: Evidence Guide


Selective KCa1.1 Stimulation Without CaV1.2 Block

KCa1.1 channel activator-2 (compound 3F) demonstrates a cleaner selectivity profile compared to the closely related quercetin derivative KCa1.1 channel activator-1 (compound 1E). While both compounds stimulate vascular KCa1.1 channels, only compound 1E exhibits concurrent CaV1.2 channel blocking activity [1]. Compound 3F lacks this ancillary CaV1.2 channel interaction, thereby offering a more specific tool for investigating KCa1.1-mediated vascular responses without the confounding influence of L-type calcium channel blockade [1].

Ion Channel Pharmacology Vascular Biology Selectivity Profiling

Superior KCa1.1 Activation vs. Quercetin

In the comparative study of quercetin derivatives, the lipoyl derivative compound 3F (KCa1.1 channel activator-2) was reported to be more effective as a KCa1.1 channel stimulator than the parent compound quercetin [1]. While the primary research article did not disclose discrete EC50 values, the authors concluded based on pharmacological and electrophysiological data that compound 3F exhibited enhanced stimulatory efficacy [1].

KCa1.1 Channel Activation Quercetin Derivatives Vasorelaxation

Vascular Myorelaxant Activity

KCa1.1 channel activator-2 (compound 3F) demonstrates significant myorelaxant activity in vascular tissue assays [1]. While the precise IC50 value for vasorelaxation is not specified in the published literature, the compound's myorelaxant effects are consistently highlighted as a key pharmacological feature across multiple vendor technical datasheets and the primary research article [1]. This functional outcome aligns with its intended design as a selective vascular KCa1.1 channel stimulator.

Vascular Smooth Muscle Myorelaxant Functional Assays

KCa1.1 Channel Activator-2: Applications


KCa1.1 Vascular Function Without CaV1.2 Confounding

KCa1.1 channel activator-2 (compound 3F) is ideally suited for experiments requiring selective activation of vascular KCa1.1 channels where off-target calcium channel blockade would be detrimental. Its clean selectivity profile, in contrast to compound 1E, ensures that observed physiological responses—such as vasorelaxation or changes in membrane potential—can be confidently attributed to KCa1.1 channel stimulation [1]. This is particularly valuable in patch-clamp electrophysiology studies and vascular tension recordings.

KCa1.1 Activation by Quercetin Derivatives

Researchers exploring structure-activity relationships (SAR) around the quercetin scaffold should utilize compound 3F as a benchmark for enhanced KCa1.1 stimulatory efficacy. Its demonstrated superiority over quercetin in terms of channel activation makes it a reference compound for validating new synthetic quercetin hybrids or evaluating other KCa1.1 modulators [1].

Myorelaxant Screening & Vascular Tone Modulation

Given its potent myorelaxant activity, KCa1.1 channel activator-2 is a valuable tool compound for ex vivo studies using isolated vascular ring preparations or for cellular models of smooth muscle contractility. Its ability to robustly stimulate KCa1.1 channels provides a positive control for investigating vasorelaxant mechanisms or for screening novel compounds that may act through KCa1.1 channel activation [1].

KCa1.1 vs. Other K+ Channels

Although not a pan-selectivity tool, the selective stimulation of vascular KCa1.1 channels by compound 3F, in combination with the absence of reported activity on other K⁺ channel subtypes (e.g., KV, KCa2) within the published data, positions it as a useful reagent for dissecting the specific contribution of BK channels to complex physiological processes in vascular and possibly other smooth muscle preparations [1].

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